molecular formula C13H11N3O5 B11768688 Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B11768688
M. Wt: 289.24 g/mol
InChI Key: TXGXOVLUXHIEAH-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a formyl group, a nitrophenyl group, and an ethyl ester group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-nitrophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The formyl group is then introduced through a Vilsmeier-Haack reaction using DMF and POCl3. The reaction conditions generally require controlled temperatures and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Ethyl 4-carboxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

    Reduction: Ethyl 4-formyl-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate.

    Substitution: 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitrophenyl group may interact with cellular receptors, influencing signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-formyl-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate: Similar structure but with an amino group instead of a nitro group.

    4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester group.

    1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde: Contains a triazole ring instead of a pyrazole ring.

Uniqueness

Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C13H11N3O5

Molecular Weight

289.24 g/mol

IUPAC Name

ethyl 4-formyl-1-(4-nitrophenyl)pyrazole-3-carboxylate

InChI

InChI=1S/C13H11N3O5/c1-2-21-13(18)12-9(8-17)7-15(14-12)10-3-5-11(6-4-10)16(19)20/h3-8H,2H2,1H3

InChI Key

TXGXOVLUXHIEAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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